molecular formula C28H31NO5 B4595110 {3,3,6,6-tetramethyl-1,8-dioxo-9-[4-(prop-2-yn-1-yloxy)phenyl]-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid

{3,3,6,6-tetramethyl-1,8-dioxo-9-[4-(prop-2-yn-1-yloxy)phenyl]-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid

Cat. No.: B4595110
M. Wt: 461.5 g/mol
InChI Key: FBJIAXHBIRLJDM-UHFFFAOYSA-N
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Description

{3,3,6,6-tetramethyl-1,8-dioxo-9-[4-(prop-2-yn-1-yloxy)phenyl]-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3,3,6,6-tetramethyl-1,8-dioxo-9-[4-(prop-2-yn-1-yloxy)phenyl]-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid typically involves a multi-step process. One common method includes the condensation of benzaldehyde and 1,3-cyclohexanedione in the presence of acetic acid under microwave irradiation . This method is advantageous due to its high yield and eco-friendly conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors and advanced catalytic systems to optimize yield and reduce reaction times. Catalysts such as Bronsted acidic ionic liquids have been reported to be effective in the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

{3,3,6,6-tetramethyl-1,8-dioxo-9-[4-(prop-2-yn-1-yloxy)phenyl]-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

{3,3,6,6-tetramethyl-1,8-dioxo-9-[4-(prop-2-yn-1-yloxy)phenyl]-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which {3,3,6,6-tetramethyl-1,8-dioxo-9-[4-(prop-2-yn-1-yloxy)phenyl]-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {3,3,6,6-tetramethyl-1,8-dioxo-9-[4-(prop-2-yn-1-yloxy)phenyl]-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[3,3,6,6-tetramethyl-1,8-dioxo-9-(4-prop-2-ynoxyphenyl)-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO5/c1-6-11-34-18-9-7-17(8-10-18)24-25-19(12-27(2,3)14-21(25)30)29(16-23(32)33)20-13-28(4,5)15-22(31)26(20)24/h1,7-10,24H,11-16H2,2-5H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJIAXHBIRLJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2CC(=O)O)CC(CC3=O)(C)C)C4=CC=C(C=C4)OCC#C)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
{3,3,6,6-tetramethyl-1,8-dioxo-9-[4-(prop-2-yn-1-yloxy)phenyl]-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid
Reactant of Route 2
{3,3,6,6-tetramethyl-1,8-dioxo-9-[4-(prop-2-yn-1-yloxy)phenyl]-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid
Reactant of Route 3
{3,3,6,6-tetramethyl-1,8-dioxo-9-[4-(prop-2-yn-1-yloxy)phenyl]-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid
Reactant of Route 4
{3,3,6,6-tetramethyl-1,8-dioxo-9-[4-(prop-2-yn-1-yloxy)phenyl]-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid
Reactant of Route 5
{3,3,6,6-tetramethyl-1,8-dioxo-9-[4-(prop-2-yn-1-yloxy)phenyl]-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid
Reactant of Route 6
Reactant of Route 6
{3,3,6,6-tetramethyl-1,8-dioxo-9-[4-(prop-2-yn-1-yloxy)phenyl]-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid

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